N-[2-(6-{[(4-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide
Description
N-[2-(6-{[(4-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic scaffold is substituted at the 3-position with an ethyl-linked benzenesulfonamide group and at the 6-position with a [(4-methylphenyl)methyl]sulfanyl moiety. The benzenesulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to its hydrogen-bonding and electrostatic interaction capabilities . The 4-methylphenylmethylsulfanyl substituent may enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-16-7-9-17(10-8-16)15-29-21-12-11-19-23-24-20(26(19)25-21)13-14-22-30(27,28)18-5-3-2-4-6-18/h2-12,22H,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUVWXBNBQFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(4-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazolopyridazine core, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(4-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-(6-{[(4-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(4-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights:
Core Modifications: The triazolopyridazine core in the target compound and its analogs (Table 1) enables π-π stacking and hydrogen-bond interactions, critical for binding to biological targets . Substitution at the 6-position with sulfanyl groups (e.g., 4-methylbenzyl in the target compound vs.
Sulfonamide Derivatives :
- The ethyl-benzenesulfonamide chain in the target compound contrasts with simpler sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide . The extended ethyl linker may improve conformational flexibility, enabling deeper penetration into enzyme active sites .
Physicochemical Properties :
- The acetamide derivative exhibits higher aqueous solubility (11.2 µg/mL) compared to the target compound, likely due to its smaller size and polar acetamide group. This highlights the trade-off between lipophilicity and bioavailability in structural design.
Research Findings and Implications
Molecular Networking and Dereplication :
- Compounds sharing the triazolopyridazine core (e.g., target compound, ) may cluster in molecular networks due to analogous fragmentation patterns (cosine score >0.8), suggesting structural and functional similarities .
ADMET Predictions: The mesitylamino substituent in increases molecular weight and steric bulk, which may reduce metabolic clearance but improve target specificity . The target compound’s 4-methylbenzylsulfanyl group likely enhances lipophilicity (clogP ~3.5), favoring blood-brain barrier penetration but risking higher plasma protein binding .
Synthetic Strategies :
- describes sulfonamide synthesis via nucleophilic substitution (e.g., reaction of amines with sulfonyl chlorides), a method applicable to the target compound’s ethyl-benzenesulfonamide moiety .
Bioactivity Potential: While direct bioactivity data for the target compound is absent, structurally related sulfonamides (e.g., ) exhibit anti-inflammatory and anticancer properties, suggesting plausible therapeutic avenues .
Biological Activity
N-[2-(6-{[(4-Methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound features a triazole ring fused with a pyridazine structure, which is known to enhance biological activity through various mechanisms.
- Molecular Formula : C₁₈H₁₈N₄O₂S₂
- CAS Number : Not specified in the search results.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. This includes efficacy against various bacterial strains and fungi. For instance, derivatives of 1,2,4-triazoles have shown promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) often in the range of 0.125–8 μg/mL .
Antitubercular Activity
The triazole scaffold has been explored for its potential as an antitubercular agent. A study designed novel substituted benzamides with triazole rings and evaluated their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development in treating tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments are crucial in determining the safety profile of new compounds. The aforementioned studies on triazole derivatives reported low cytotoxicity against human embryonic kidney cells (HEK-293), suggesting a favorable safety margin for further pharmacological development .
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with triazole structures often act as enzyme inhibitors, affecting pathways critical for microbial survival.
- Molecular Interactions : Docking studies reveal that these compounds can interact effectively with target proteins involved in disease processes .
Case Studies
- Antimicrobial Efficacy : A series of 1,2,4-triazole derivatives were synthesized and tested against various pathogens. Compounds demonstrated MIC values significantly lower than traditional antibiotics, indicating their potential as new antimicrobial agents .
- Antitubercular Screening : In a focused study on anti-tubercular agents, several derivatives showed promising activity with IC90 values indicating effective dose ranges for therapeutic use .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
